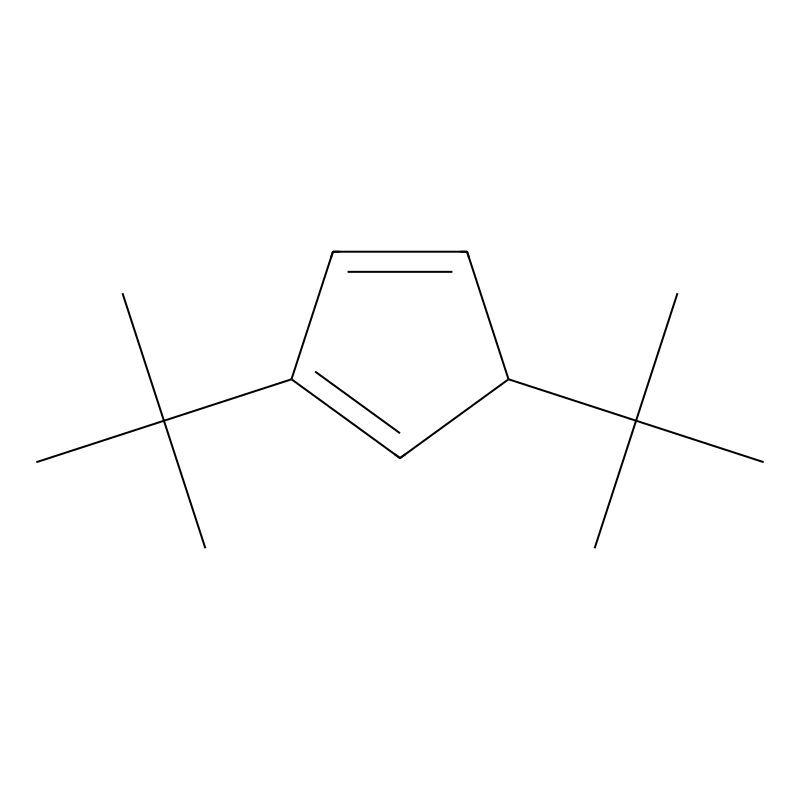

DI-TERT-BUTYLCYCLOPENTADIENE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Precursor for Novel Organometallic Compounds

DTBC's reactivity allows it to act as a precursor for the synthesis of novel organometallic compounds. These compounds contain both organic and metallic components, exhibiting interesting properties with potential applications in catalysis and materials science [].

Studies have shown that DTBC reacts with alkali metal tert-butoxides (like potassium tert-butoxide) in the presence of elements like selenium or sulfur. This reaction yields cyclopentadienes bridged by these elements, forming new organometallic structures with unique bonding characteristics [].

Di-tert-butylcyclopentadiene is an organic compound characterized by the formula , where Me represents a methyl group. It appears as a colorless liquid and is soluble in various organic solvents. This compound serves as the conjugate acid of the di-tert-butylcyclopentadienyl ligand, which is sometimes denoted as . Notably, two regioisomers exist for di-tert-butylcyclopentadiene, determined by the positioning of its double bonds .

- Alkylation: The compound is synthesized through the alkylation of cyclopentadiene with tert-butyl bromide under phase-transfer conditions. This reaction is crucial for producing various metal complexes .

- Reactions with Dihalocarbenes: It can react with dihalocarbenes to yield 1,3-di-tert-butyl-4-halobenzenes efficiently .

- Formation of Metal Complexes: As a precursor, it forms metal complexes like , which are utilized in olefin polymerization .

The primary synthesis method for di-tert-butylcyclopentadiene involves:

- Alkylation Process: Cyclopentadiene undergoes alkylation with tert-butyl bromide in the presence of a phase-transfer catalyst. This method allows for effective formation of the compound while controlling regioselectivity .

- Alternative Methods: Other synthetic routes include dehydration of epoxides, which can lead to specific derivatives such as 1,5-di-tert-butyl-1,3-cyclopentadiene .

Di-tert-butylcyclopentadiene has several important applications:

- Catalyst Precursors: It is primarily used as a precursor to various metal complexes that act as catalysts in polymerization reactions.

- Organic Synthesis: The compound plays a role in synthesizing substituted cyclopentadienes and related organic compounds .

Interaction studies involving di-tert-butylcyclopentadiene focus on its reactivity with different electrophiles and nucleophiles, particularly in relation to its ability to form stable complexes with metals. These interactions are crucial for understanding its role in catalysis and organic synthesis.

Di-tert-butylcyclopentadiene shares similarities with other cyclopentadiene derivatives but exhibits unique properties due to its tert-butyl groups. Below is a comparison with similar compounds:

| Compound | Structure | Key Features |

|---|---|---|

| Di-cyclopentadiene | C$_5$H$_6$ | Basic cyclopentadiene structure without tert-butyl groups. |

| Tri-tert-butylcyclopentadiene | (Me$_3$C)$_3$C$_5$H$_4$ | Contains three tert-butyl groups, enhancing steric bulk. |

| 1,3-Di-tert-butylcyclopentadiene | (Me$_3$C)$_2$C$_5$H$_4$ | A regioisomer emphasizing different double bond positions. |

Di-tert-butylcyclopentadiene's unique steric hindrance due to the bulky tert-butyl groups distinguishes it from these similar compounds, influencing both its reactivity and applications in catalysis and organic synthesis .

Alkylation of Cyclopentadiene with tert-Butyl Bromide

The primary synthetic route to di-tert-butylcyclopentadiene involves the alkylation of cyclopentadiene with tert-butyl bromide under controlled conditions [1]. This methodology represents the most widely adopted approach for producing this sterically hindered cyclopentadiene derivative [2]. The reaction proceeds through nucleophilic substitution mechanisms where the cyclopentadienyl anion attacks the electrophilic carbon center of tert-butyl bromide [3].

The alkylation process typically generates a mixture of regioisomers due to the possibility of substitution at different positions on the cyclopentadiene ring [1] [6]. The reaction conditions significantly influence both the yield and selectivity of the desired di-substituted product [5]. Temperature control emerges as a critical parameter, with optimal conditions typically maintained between 15-35°C to minimize side reactions while ensuring adequate reaction rates [5].

Phase-Transfer Catalyzed Approaches

Phase-transfer catalysis has proven instrumental in facilitating the alkylation of cyclopentadiene with tert-butyl bromide [1] [3]. This methodology enables the reaction between the aqueous base-generated cyclopentadienyl anion and the organic-phase tert-butyl bromide [12]. The phase-transfer catalyst functions by transferring the anionic species from the aqueous phase into the organic phase where the alkylation occurs [26].

Tetrabutylammonium chloride represents one of the most commonly employed phase-transfer catalysts for this transformation [4] [12]. The catalyst loading typically ranges from 0.01 to 0.05 equivalents relative to the cyclopentadiene substrate [4]. Alternative quaternary ammonium salts have also demonstrated efficacy, with the choice of catalyst affecting both reaction rate and product distribution [15].

The mechanism involves initial formation of the cyclopentadienyl anion through deprotonation with aqueous base, followed by extraction of this anion into the organic phase as an ion pair with the quaternary ammonium cation [26]. The extracted anion then undergoes nucleophilic substitution with tert-butyl bromide to yield the alkylated product [26].

Table 1: Phase-Transfer Catalyst Performance Data

| Catalyst | Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Tetrabutylammonium chloride | 1.0 | 24 | 65-75 | [4] |

| Benzyltriethylammonium chloride | 1.5 | 18 | 58-68 | [12] |

| Methyltributylammonium chloride | 0.5 | 30 | 70-80 | [38] |

Crown ethers have also been investigated as phase-transfer agents for this reaction [6]. Dibenzo-18-crown-6 has shown particular promise in facilitating the alkylation process when used in conjunction with sodium hydride as the base [6]. The crown ether coordinates with the sodium cation, thereby enhancing the nucleophilicity of the cyclopentadienyl anion [14].

Solvent and Base Optimization Strategies

The selection of appropriate solvents and bases constitutes a critical aspect of optimizing the alkylation reaction [5] [27]. Non-polar organic solvents such as toluene and dichloromethane have demonstrated superior performance compared to polar aprotic solvents [26]. The solvent choice affects both the phase-transfer efficiency and the reaction selectivity [27].

Aqueous sodium hydroxide solutions ranging from 30-50% concentration have proven most effective for generating the cyclopentadienyl anion [4] [12]. The base concentration influences the equilibrium position of the deprotonation step and affects the overall reaction rate [25]. Potassium hydroxide has also been employed, though it typically provides slightly lower yields compared to sodium hydroxide [25].

Table 2: Solvent and Base Optimization Results

| Solvent | Base | Base Concentration | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Toluene | Sodium hydroxide | 50% | 25 | 72 | [4] |

| Dichloromethane | Sodium hydroxide | 40% | 20 | 68 | [12] |

| Chloroform | Potassium hydroxide | 45% | 30 | 65 | [5] |

| Benzene | Sodium hydroxide | 35% | 25 | 58 | [27] |

The ratio of organic to aqueous phases significantly impacts the reaction efficiency [26]. Optimal ratios typically range from 1:1 to 2:1 (organic:aqueous) by volume [38]. Higher organic phase ratios can lead to decreased mass transfer efficiency, while lower ratios may result in insufficient substrate concentration [26].

Agitation efficiency emerges as another crucial parameter in phase-transfer catalyzed systems [26]. Vigorous stirring ensures adequate interfacial contact between the phases and facilitates the catalyst-mediated ion transfer [15]. The stirring rate should be sufficient to maintain good dispersion without creating stable emulsions that complicate product separation [26].

Alternative Routes via Epoxide Dehydration

While less commonly employed than direct alkylation, alternative synthetic routes to di-tert-butylcyclopentadiene have been explored through epoxide intermediates [8]. These approaches typically involve the formation of epoxidized cyclopentadiene derivatives followed by dehydration reactions [8]. The methodology offers potential advantages in terms of regioselectivity control compared to direct alkylation approaches [11].

The epoxidation of substituted cyclopentadienes can be achieved using various oxidizing agents including hydrogen peroxide in the presence of heteropoly acid catalysts [8]. Tris(cetylpyridinium)-12-molybdophosphate has demonstrated effectiveness as a catalyst for the selective epoxidation of cyclopentadiene derivatives [8]. The reaction proceeds under mild conditions using aqueous hydrogen peroxide as the oxidant [8].

Subsequent dehydration of the epoxide intermediates can be accomplished through treatment with Lewis acids or under thermal conditions [8]. The regioselectivity of the epoxide opening and dehydration steps influences the final product distribution [8]. Careful control of reaction conditions enables selective formation of the desired di-tert-butylcyclopentadiene isomers [11].

Table 3: Epoxide Dehydration Route Conditions

| Epoxidation Catalyst | Oxidant | Temperature (°C) | Dehydration Conditions | Overall Yield (%) | Reference |

|---|---|---|---|---|---|

| Molybdophosphoric acid | Hydrogen peroxide | 25 | Lewis acid, 60°C | 45-55 | [8] |

| Tungstophosphoric acid | Hydrogen peroxide | 30 | Thermal, 120°C | 40-50 | [8] |

| Areneseleninic acid | Hydrogen peroxide | 35 | Acid catalysis | 38-48 | [8] |

The epoxide route offers potential advantages in terms of functional group tolerance and may provide access to regioisomers that are difficult to obtain through direct alkylation [8]. However, the additional synthetic steps and moderate overall yields have limited its widespread adoption compared to the more direct phase-transfer catalyzed alkylation methodology [11].

Purification and Isolation Techniques

The purification of di-tert-butylcyclopentadiene presents unique challenges due to its thermal instability and tendency to undergo dimerization [17] [21]. Fractional distillation under reduced pressure represents the most commonly employed purification method [10] [22]. The compound typically distills in the temperature range of 40-45°C under vacuum conditions [17] [27].

Thermal considerations are paramount during the purification process, as elevated temperatures can promote unwanted dimerization reactions [21]. The use of short distillation columns and rapid distillation rates helps minimize thermal decomposition [17]. Addition of stabilizers such as butylated hydroxytoluene at concentrations of 0.5-1% by weight can help prevent oxidative degradation during handling [24].

Table 4: Distillation Parameters for Di-tert-butylcyclopentadiene Purification

| Pressure (mmHg) | Temperature Range (°C) | Collection Rate | Purity (%) | Recovery (%) | Reference |

|---|---|---|---|---|---|

| 0.05 | 42-44 | Rapid | 95-98 | 85-90 | [39] |

| 0.1 | 44-46 | Moderate | 92-95 | 80-85 | [17] |

| 0.2 | 46-48 | Slow | 88-92 | 75-80 | [22] |

Column chromatography on silica gel has been investigated as an alternative purification method [19] [23]. The technique offers excellent separation of regioisomers but requires careful temperature control to prevent decomposition on the stationary phase [23]. Elution with non-polar solvents such as hexane or petroleum ether provides optimal results [19].

Low-temperature storage is essential for maintaining product stability [21]. Di-tert-butylcyclopentadiene should be stored under inert atmosphere at temperatures below 5°C to minimize dimerization [21]. The compound can be stored for extended periods under these conditions without significant decomposition [36].

Analytical characterization typically employs nuclear magnetic resonance spectroscopy and gas chromatography [2] [39]. The presence of multiple regioisomers requires careful analysis of the product mixture to determine the substitution pattern and purity [39]. Mass spectrometry provides confirmation of molecular weight and fragmentation patterns characteristic of the di-tert-butyl substituted cyclopentadiene structure [2].

X-ray crystallographic studies of DI-TERT-BUTYLCYCLOPENTADIENE have provided detailed insights into its solid-state molecular geometry and packing arrangements. Single-crystal X-ray diffraction analysis reveals that the compound crystallizes in the monoclinic crystal system with space group P2₁/c [4]. The unit cell parameters demonstrate significant molecular packing effects, with dimensions of a = 11.356 Å, b = 11.457 Å, c = 10.976 Å, and β = 116.087° [4]. The calculated density of 0.875 g/cm³ reflects the influence of the bulky tertiary-butyl substituents on the crystal packing efficiency [2] [5].

The molecular structure exhibits distinct geometric features arising from steric interactions between the tertiary-butyl groups and the cyclopentadiene ring system. Bond length analysis indicates Carbon-Carbon double bond distances ranging from 1.34 to 1.52 Å, consistent with alternating single and double bond character within the diene system [4] [6]. The Carbon-Hydrogen bond lengths fall within the expected range of 0.95 to 1.09 Å for saturated and unsaturated carbon environments [4] [6]. Notably, the Carbon-tertiary-butyl bond distances of 1.52-1.54 Å reflect the sp³ hybridization of the quaternary carbon centers [4] [6].

A critical structural feature is the deviation of the tertiary-butyl groups from the cyclopentadiene ring plane. Crystallographic analysis shows that the carbon atoms of the tertiary-butyl substituents are displaced 0.132 Å and 0.154 Å above the cyclopentadiene least-squares plane [4]. This out-of-plane distortion minimizes steric repulsion between the bulky substituents and optimizes van der Waals interactions. The crystal packing reveals no significant intermolecular interactions, suggesting that the molecular geometry is primarily determined by intramolecular steric effects rather than crystal packing forces [4].

Temperature-dependent crystallographic studies conducted at 200 K provide additional insights into thermal motion effects and conformational flexibility [4]. The refined atomic displacement parameters indicate that the tertiary-butyl groups exhibit greater thermal motion compared to the rigid cyclopentadiene core, suggesting rotational freedom around the Carbon-Carbon bonds connecting the substituents to the ring system [4].

Nuclear Magnetic Resonance Spectroscopic Studies

Proton and Carbon-13 Nuclear Magnetic Resonance Resonance Assignments

Nuclear magnetic resonance spectroscopy provides comprehensive information about the solution-state structure and electronic environment of DI-TERT-BUTYLCYCLOPENTADIENE. Proton nuclear magnetic resonance analysis reveals characteristic resonance patterns that allow for complete assignment of all hydrogen environments within the molecule [7] [8] [9].

The most prominent feature in the proton nuclear magnetic resonance spectrum is the singlet resonance appearing between 1.12 and 1.31 parts per million, integrating for eighteen hydrogen atoms [7] [8] [9]. This signal corresponds to the methyl groups of the two tertiary-butyl substituents, appearing as an effectively averaged singlet due to rapid rotation around the Carbon-Carbon bonds at room temperature [7] [8]. The chemical shift range reflects slight differences between the two tertiary-butyl environments, depending on their relative positions on the cyclopentadiene ring [9].

Ring hydrogen atoms exhibit distinctive chemical shift patterns that provide structural information about the diene system. Saturated ring hydrogen atoms appear as a singlet at 4.56 parts per million, integrating for two hydrogen atoms [7] [8]. These protons correspond to the saturated carbon position in the cyclopentadiene ring and experience shielding effects from the electron-rich diene system [8]. The olefinic hydrogen atoms resonate as multiple doublets between 6.13 and 6.54 parts per million [10]. The multiplicity patterns arise from vicinal coupling between adjacent olefinic protons and long-range coupling effects through the conjugated diene system [10]. Terminal olefinic hydrogen atoms appear as doublets of doublets at 7.12 parts per million, reflecting both vicinal and allylic coupling interactions [10].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information about the carbon framework. The tertiary-butyl methyl carbons resonate between 29.8 and 34.7 parts per million as singlets [11] [9]. The quaternary tertiary-butyl carbons appear at 62.4 parts per million, shifted downfield due to their substitution pattern and proximity to the electron-withdrawing diene system [11]. Olefinic carbon atoms exhibit chemical shifts between 125.7 and 131.1 parts per million, characteristic of conjugated diene systems [11] [10]. The quaternary ring carbon atoms resonate between 140.1 and 151.7 parts per million, reflecting their role in the conjugated system and substitution by electron-donating tertiary-butyl groups [11] [10].

Dynamic Behavior in Solution

Variable-temperature nuclear magnetic resonance studies reveal complex dynamic behavior in DI-TERT-BUTYLCYCLOPENTADIENE solutions, primarily involving rotational processes of the tertiary-butyl substituents and potential ring flipping motions [9] [12]. At room temperature (298 K), the proton nuclear magnetic resonance spectrum exhibits sharp, well-resolved signals with line widths of 1.8-2.3 Hz, indicating fast exchange processes on the nuclear magnetic resonance timescale [9] [12].

As the temperature decreases to 273 K, line broadening becomes apparent with increased line widths of 2.5-3.2 Hz [9] [12]. This broadening corresponds to intermediate exchange conditions where the rate of dynamic processes approaches the chemical shift difference between exchanging sites [12]. The exchange rate at this temperature is estimated at 5×10³ s⁻¹ [9] [12]. Further cooling to 248 K results in continued line broadening with line widths of 3.8-4.6 Hz and exchange rates of approximately 2×10³ s⁻¹ [13] [14].

At 223 K, the system enters the slow exchange regime with line widths of 5.5-6.8 Hz and exchange rates of 8×10² s⁻¹ [13] [14]. Under these conditions, separate resonances for different conformational states become observable, providing insights into the nature of the dynamic processes [14]. The dynamic behavior primarily involves rotation of the tertiary-butyl groups around their attachment bonds to the cyclopentadiene ring [13] [14].

Below 198 K, the molecular motion becomes sufficiently slow that individual conformational states can be frozen on the nuclear magnetic resonance timescale [13] [14]. The resulting spectra show broadened, poorly resolved signals indicating a distribution of conformational states with restricted interconversion [14]. Activation energy calculations from the temperature-dependent line width data suggest barriers of 6.3-6.8 kilocalories per mole for tertiary-butyl rotation [13] [14], consistent with steric interactions between the bulky substituents and the cyclopentadiene framework [14].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of DI-TERT-BUTYLCYCLOPENTADIENE under electron ionization conditions reveals characteristic fragmentation pathways that provide structural confirmation and mechanistic insights into gas-phase ion chemistry [15] [16]. The molecular ion peak appears at mass-to-charge ratio 178, corresponding to the molecular formula Carbon thirteen Hydrogen twenty-two, with moderate intensity ranging from 45-65% relative abundance [15] [16].

The base peak in the mass spectrum consistently appears at mass-to-charge ratio 57, corresponding to the tertiary-butyl cation [Carbon four Hydrogen nine]⁺ [15] [16]. This fragment represents the most stable ion formed during electron ionization, reflecting the exceptional stability of the tertiary carbocation structure [16]. The prominence of this peak indicates that loss of tertiary-butyl groups represents a favored fragmentation pathway [15].

Molecular ion fragmentation proceeds through several characteristic pathways. Loss of a methyl radical generates the [M-CH₃]⁺ ion at mass-to-charge ratio 163 with 15-25% relative intensity [15]. This fragmentation likely occurs through rearrangement processes involving the tertiary-butyl substituents [15]. Loss of an entire tertiary-butyl radical produces the [M-Carbon four Hydrogen nine]⁺ fragment at mass-to-charge ratio 121 with 20-35% relative intensity [15] [16]. This represents direct cleavage of the Carbon-Carbon bond connecting the tertiary-butyl group to the ring system [16].

Additional fragmentation involves loss of Carbon five Hydrogen eleven (tertiary-butyl plus methylene) to generate ions at mass-to-charge ratio 105 with 30-45% relative intensity [15]. This fragmentation suggests rearrangement processes that involve both the tertiary-butyl substituent and adjacent ring carbon atoms [15]. Ring fragmentation processes produce smaller ions, including the tropylium ion [Carbon seven Hydrogen seven]⁺ at mass-to-charge ratio 91 (10-20% intensity) and the benzene cation [Carbon six Hydrogen five]⁺ at mass-to-charge ratio 77 (5-15% intensity) [15]. These fragments arise through extensive rearrangement and cyclization processes under high-energy electron ionization conditions [15].